molecular formula C6H13ClN4 B2812063 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride CAS No. 1909326-22-2

3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

Cat. No.: B2812063
CAS No.: 1909326-22-2
M. Wt: 176.65
InChI Key: QAODLQFQYPWCFW-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in its structure makes it a valuable scaffold for the development of various pharmacologically active agents.

Biochemical Analysis

Biochemical Properties

It is known that 1H-1,2,4-Triazol-3-amine, a similar compound, is used as a starting material for the synthesis of various pharmaceutical compounds, such as antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases . It is possible that 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride may interact with similar enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that similar compounds can stabilize Cu (I) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride typically involves the cyclization of appropriate precursorsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis to improve reaction yields and reduce reaction times. This approach involves the use of microwave irradiation to accelerate the cyclization and substitution reactions, resulting in higher purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted triazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(1-methyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-10-5-8-6(9-10)3-2-4-7;/h5H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAODLQFQYPWCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909326-22-2
Record name 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
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